(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetaldehyde
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Overview
Description
(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetaldehyde is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a chloro group at position 4 and two methyl groups at positions 3 and 5 on the pyrazole ring, along with an acetaldehyde group attached to the nitrogen atom at position 1.
Mechanism of Action
Target of Action
Related pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities . These compounds target the parasites causing these diseases, namely Leishmania strains and Plasmodium strains .
Mode of Action
Related compounds have shown to interact with these parasites, leading to their inhibition
Biochemical Pathways
Related compounds have shown to inhibit the growth of leishmania and plasmodium parasites , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of these parasites.
Result of Action
Related compounds have shown potent antileishmanial and antimalarial activities , suggesting that they may inhibit the growth and replication of Leishmania and Plasmodium parasites.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with acetaldehyde under acidic or basic conditions. The reaction typically proceeds via nucleophilic addition of the pyrazole nitrogen to the carbonyl carbon of acetaldehyde, followed by dehydration to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification techniques such as distillation or recrystallization may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: 4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid.
Reduction: (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dimethyl-1H-pyrazole: Lacks the acetaldehyde group but shares the chloro and methyl substitutions on the pyrazole ring.
3,5-Dimethyl-1H-pyrazole: Lacks both the chloro and acetaldehyde groups but retains the methyl substitutions on the pyrazole ring.
4-Bromo-3,5-dimethyl-1H-pyrazole: Similar structure with a bromo group instead of a chloro group.
Uniqueness
(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetaldehyde is unique due to the presence of both the chloro and acetaldehyde groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-5-7(8)6(2)10(9-5)3-4-11/h4H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSPLNUXAFSYOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC=O)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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